molecular formula C16H15F3N2O2 B12488724 N-(4-{[4-(trifluoromethoxy)benzyl]amino}phenyl)acetamide

N-(4-{[4-(trifluoromethoxy)benzyl]amino}phenyl)acetamide

Cat. No.: B12488724
M. Wt: 324.30 g/mol
InChI Key: QDJMNZVODBOEMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-({[4-(trifluoromethoxy)phenyl]methyl}amino)phenyl]acetamide is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring. This compound is notable for its unique chemical structure, which imparts specific properties and reactivity patterns. It is used in various scientific research fields due to its distinctive chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[4-(trifluoromethoxy)phenyl]methyl}amino)phenyl]acetamide typically involves a multi-step process. One common method includes the reaction of 4-(trifluoromethoxy)benzylamine with 4-acetamidobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product. The reaction parameters, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[4-(trifluoromethoxy)phenyl]methyl}amino)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-({[4-(trifluoromethoxy)phenyl]methyl}amino)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[4-({[4-(trifluoromethoxy)phenyl]methyl}amino)phenyl]acetamide exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-carbonochloridoyl-N-[4-(trifluoromethoxy)phenyl]carbamate: This compound shares the trifluoromethoxy group but differs in its overall structure and reactivity.

    N-Methyl-4-(trifluoromethoxy)aniline: Another compound with a trifluoromethoxy group, used in different chemical contexts.

Uniqueness

N-[4-({[4-(trifluoromethoxy)phenyl]methyl}amino)phenyl]acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H15F3N2O2

Molecular Weight

324.30 g/mol

IUPAC Name

N-[4-[[4-(trifluoromethoxy)phenyl]methylamino]phenyl]acetamide

InChI

InChI=1S/C16H15F3N2O2/c1-11(22)21-14-6-4-13(5-7-14)20-10-12-2-8-15(9-3-12)23-16(17,18)19/h2-9,20H,10H2,1H3,(H,21,22)

InChI Key

QDJMNZVODBOEMT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.